The synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate can be achieved through several methods:
The molecular structure of (4E, 11Z)-Sphingadienine-C18-1-phosphate features:
(4E, 11Z)-Sphingadienine-C18-1-phosphate participates in various chemical reactions:
The mechanism of action for (4E, 11Z)-Sphingadienine-C18-1-phosphate primarily involves its role as a signaling molecule:
The physical and chemical properties of (4E, 11Z)-Sphingadienine-C18-1-phosphate include:
(4E, 11Z)-Sphingadienine-C18-1-phosphate has several scientific applications:
(4E,11Z)-Sphingadienine-C18-1-phosphate is a bioactive sphingolipid derivative with the systematic name (2S,3R,4E,11Z)-2-amino-3-hydroxyoctadeca-4,11-dien-1-yl dihydrogen phosphate. Its molecular formula is C₁₈H₃₆NO₅P, yielding a molecular weight of 377.46 g/mol [1] [5] [8]. The structure features:
The positioning of double bonds differentiates functionally distinct sphingadienine isomers:
Table 1: Structural and Functional Comparison of Sphingadienine Isomers
Isomer | Double Bond Positions | Biochemical Stability | Known Biological Roles |
---|---|---|---|
(4E,11Z)-isomer | Δ⁴E, Δ¹¹Z | Moderate (Z-bond lability) | Cell signaling, membrane dynamics [5] [8] |
(4E,14Z)-isomer | Δ⁴E, Δ¹⁴Z | High | Preanalytical biomarker for serum/plasma quality control [3] [4] |
Key distinctions include:
Molecular dynamics simulations reveal how double bonds govern three-dimensional conformation:
The C1-phosphate group drives bioactivity through:
Table 2: Key Identifiers of (4E,11Z)-Sphingadienine-C18-1-phosphate
Property | Identifier/Value | Source |
---|---|---|
CAS Registry | Not assigned | [1] [5] |
IUPAC Name | (2S,3R,4E,11Z)-2-Amino-3-hydroxyoctadeca-4,11-dien-1-yl dihydrogen phosphate | [5] [8] |
SMILES | O=C1C[C@@H]2C@@(C)C3C(CC2)[C@@H]4C@@(C)C@(C)CC4 | [1] [9] |
Purity (Commercial) | >95% (HPLC) | [1] [3] |
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9